

Application Note: High-Performance Quantification of 4-Methoxy-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 4-Methoxy-6-methyl-1H-indazole

CAS No.: 885522-40-7

Cat. No.: B1604266

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Abstract

This application note details a robust analytical framework for the quantification of **4-Methoxy-6-methyl-1H-indazole** (4-MMI), a critical heterocyclic building block in the synthesis of kinase inhibitors and anti-inflammatory agents.^[1] We address the specific challenges associated with indazole analysis, primarily prototropic tautomerism (1H- vs. 2H-indazole equilibrium) and regioisomer separation. Two distinct protocols are provided: a high-fidelity HPLC-UV method for purity assessment (QC) and a high-sensitivity LC-MS/MS method for trace quantification in complex matrices.^[1]

Introduction & Physicochemical Context

The indazole scaffold is ubiquitous in medicinal chemistry, yet it presents unique chromatographic challenges. **4-Methoxy-6-methyl-1H-indazole** (MW: 162.19 g/mol) contains a basic nitrogen at position 2 (pyridine-like) and an acidic proton at position 1 (pyrrole-like).^[1]

The Tautomer Challenge

In solution, 4-MMI undergoes rapid annular tautomerism between the 1H and 2H forms.


- Neutral pH: Rapid exchange leads to peak broadening or splitting.
- Acidic pH: Protonation of the N2 nitrogen stabilizes the cation, collapsing the equilibrium into a single species and ensuring sharp peak shape.

Key Physicochemical Parameters:

- LogP: ~1.9 (Moderate lipophilicity)[1]
- pKa (Calculated): ~1.5 (Conjugate acid of N2)[1]
- UV Max: ~254 nm, ~300 nm (Aromatic conjugation)[1]

Analytical Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate detection method based on the analytical limit required.

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Figure 1: Decision tree for selecting Method A (QC) vs. Method B (Trace Analysis) based on sample concentration.

Method A: HPLC-UV (Purity & Assay)

Scope: Routine Quality Control, synthesis monitoring, and purity determination (>98%).

Chromatographic Conditions



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Gradient Program



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Protocol: Standard Preparation

- Stock Solution: Weigh 10.0 mg of 4-MMI reference standard into a 20 mL volumetric flask. Dissolve in 10 mL DMSO (sonicate if necessary). Dilute to volume with Methanol. (Conc: 0.5 mg/mL).
- Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A/B (50:50) to reach 50 µg/mL.

- System Suitability: Inject the Working Standard 5 times.
 - Acceptance Criteria: RSD < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.[1]

Method B: LC-MS/MS (Trace Quantification)

Scope: Genotoxic impurity screening or pharmacokinetic (PK) studies.[1]

Mass Spectrometry Parameters (ESI+)

The method utilizes Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

- Source Temp: 400°C
- Capillary Voltage: 3.5 kV[1]
- Desolvation Gas: 800 L/hr (N₂)[1]

MRM Transitions:



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| 167.1 [IS]+ | 124.1 | 35 | Internal Standard (Indazole-d₄) |[1]

Protocol: Sample Extraction (Plasma/Serum)[1]

- Aliquot: Transfer 50 µL of plasma to a centrifuge tube.

- Precipitation: Add 150 μL of ice-cold Acetonitrile containing Internal Standard (100 ng/mL).
- Vortex/Spin: Vortex for 30s, Centrifuge at 10,000 x g for 5 min.
- Dilution: Transfer 100 μL of supernatant to a vial and dilute with 100 μL of 0.1% Formic Acid in Water.
- Inject: 2.0 μL into the LC-MS system.

Tautomerism & Mechanism of Separation

Understanding the tautomeric shift is vital for method robustness. The diagram below illustrates why acidic conditions are mandatory.



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Figure 2: Acidic mobile phases drive the equilibrium toward the stable Indazolium cation, preventing peak splitting.

Validation & Troubleshooting

Linearity & Range

- HPLC-UV: Linear from 1.0 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$ ().^[1]

- LC-MS/MS: Linear from 1.0 ng/mL to 1000 ng/mL ().

Common Issues



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